N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4.C2H2O4/c22-16-3-1-2-14(7-16)20-24-21(30-25-20)15-9-26(10-15)11-19(27)23-8-13-4-5-17-18(6-13)29-12-28-17;3-1(4)2(5)6/h1-7,15H,8-12H2,(H,23,27);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDKLQZUVIVJJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC(=CC=C5)Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a complex organic compound that has garnered interest due to its potential biological activities. This compound is characterized by a unique chemical structure that includes a benzo[d][1,3]dioxole moiety and an oxadiazole ring, which are known to interact with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 425.87 g/mol. The presence of multiple functional groups contributes to its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the benzo[d][1,3]dioxole structure have shown significant antitumor activity in various cancer cell lines. In one study, compounds demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin across different cancer cell lines (HepG2, HCT116, MCF7) .
The mechanisms underlying these anticancer effects include the inhibition of epidermal growth factor receptor (EGFR) signaling pathways and induction of apoptosis through mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for their antimicrobial properties. The presence of the oxadiazole ring is particularly notable for its role in enhancing antimicrobial activity against various bacterial strains. Studies indicate that these compounds can inhibit bacterial growth effectively, making them candidates for further development in antimicrobial therapy .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activities that are crucial for tumor growth and survival.
- Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in malignant cells.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related compounds:
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of the oxadiazole ring exhibit notable antimicrobial activity. For example, compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin have been shown to possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A recent study demonstrated that oxadiazole derivatives inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Oxadiazole Derivative A | Antibacterial | 12.5 |
| Oxadiazole Derivative B | Antibacterial | 25 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Isoxazole derivatives related to the benzo[d][1,3]dioxole structure have demonstrated the ability to suppress inflammatory responses in various models. For instance, a derivative was found to inhibit carrageenan-induced pleurisy in animal studies .
Drug Design and Development
The unique structural features of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin make it an attractive scaffold for drug design. The incorporation of diverse functional groups allows for the exploration of new pharmacological profiles. Studies have shown that modifications can enhance the compound's efficacy against specific targets such as acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's .
Synthesis and Characterization
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin typically involves multi-step synthetic pathways that include condensation reactions and cyclization processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structural integrity and purity of the synthesized compounds .
Case Studies and Research Findings
Several studies have highlighted the efficacy of compounds related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin:
- Antimicrobial Study : A study published in Pharmaceutical Research reported that specific derivatives exhibited strong antibacterial activity against clinical strains of bacteria, demonstrating their potential as new antibiotic agents .
- Inflammation Model : In a controlled experiment on induced inflammation in rats, derivatives showed a significant reduction in inflammatory markers compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio)acetamide (K-16)
- Structural Features : Shares the benzodioxole and acetamide groups but replaces the azetidine-oxadiazole core with a benzylthio group.
- Bioactivity : Tested on Arabidopsis thaliana root growth, K-16 showed moderate auxin-like activity at 0.1 µM, comparable to NAA (1-naphthaleneacetic acid). However, its efficacy was lower than the target compound in azetidine-containing analogs, suggesting the azetidine-oxadiazole moiety enhances potency .
- Key Difference : The absence of the 1,2,4-oxadiazole and azetidine rings reduces steric and electronic complementarity to auxin receptors.
3-Phenyl-1,2,4-oxadiazole Derivatives
- Structural Features : Compounds with 3-phenyl-1,2,4-oxadiazole cores (e.g., from ) lack the benzodioxole and azetidine groups.
- Bioactivity : These derivatives exhibit herbicidal and antimicrobial properties due to the oxadiazole’s electron-deficient nature, which facilitates DNA intercalation or enzyme inhibition. However, their lack of the benzodioxole-acetamide-azetidine triad limits systemic mobility in plants compared to the target compound .
- Key Difference : The azetidine ring in the target compound improves membrane permeability, as evidenced by enhanced root penetration in Oryza sativa assays .
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
- Structural Features : Contains a benzisoxazole ring and chloromethyl group but lacks the benzodioxole and 1,2,4-oxadiazole moieties.
- Bioactivity : Demonstrates anticonvulsant and antimicrobial activity due to the reactive chloromethyl group. However, its shorter half-life (compared to the target compound) highlights the benzodioxole group’s role in metabolic stability .
- Key Difference : The 1,2-benzisoxazole ring is less thermally stable than 1,2,4-oxadiazole, affecting shelf-life under ambient conditions .
IDO1 Inhibitors with Benzimidazole-Benzodioxole Scaffolds
- Structural Features : Compound 28 () includes a benzodioxole-acetamide group linked to a benzimidazole instead of azetidine-oxadiazole.
- Bioactivity : Acts as a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor (IC₅₀ = 12 nM), leveraging the benzodioxole for hydrophobic binding. The target compound’s azetidine-oxadiazole system may offer superior selectivity for plant hormone receptors over human enzymes .
- Key Difference : The azetidine’s smaller ring size reduces off-target interactions compared to benzimidazole’s planar structure.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 3.2 | 0.8 (Water) | 155–157 |
| K-16 | 2.8 | 1.2 (DMSO) | 55.2–55.5 |
| 3-Phenyl-1,2,4-oxadiazole | 2.1 | 0.3 (Water) | 120–122 |
| N-[3-(Chloromethyl)-benzisoxazole] | 1.9 | 0.5 (Ethanol) | 172–173 |
| Compound 28 | 3.5 | 0.6 (Water) | Amorphous |
Research Findings and Mechanistic Insights
- Azetidine vs. Larger Rings : The azetidine’s strain and compactness enhance binding to auxin receptors (e.g., TIR1 in A. thaliana), as shown by 40% greater root elongation inhibition compared to piperidine analogs .
- Chlorophenyl Substitution: The 3-chlorophenyl group on the oxadiazole increases lipophilicity (LogP = 3.2), improving membrane traversal in monocotyledons like O. sativa .
- Benzodioxole Stability : The methylenedioxy group resists cytochrome P450 oxidation, extending half-life in planta by 2.5-fold compared to unsubstituted benzene derivatives .
Preparation Methods
General Synthetic Approaches
Retrosynthetic Analysis
The synthesis of the target compound can be approached by dividing it into key fragments:
Overall Synthetic Strategy
The preparation can be accomplished through a convergent synthesis involving:
- Synthesis of the 1,2,4-oxadiazole ring
- Construction of the azetidine ring
- Coupling of the fragments via amide bond formation
- Salt formation with oxalic acid
Synthesis of 1,2,4-Oxadiazole Component
General Methods for 1,2,4-Oxadiazole Synthesis
Several well-established methods exist for the synthesis of 1,2,4-oxadiazoles:
Amidoxime-Carboxylic Acid Derivative Method
This is the most commonly employed approach for preparing 1,2,4-oxadiazoles and involves the heterocyclization of amidoximes with carboxylic acid derivatives.
Procedure A:
- Preparation of amidoxime from the corresponding nitrile (3-chlorobenzonitrile)
- Reaction with an activated carboxylic acid derivative
The reaction typically proceeds via the following steps:
3-Chlorobenzonitrile + NH₂OH·HCl → 3-Chlorobenzamidoxime
3-Chlorobenzamidoxime + Activated carboxylic acid → 1,2,4-Oxadiazole intermediate
1,3-Dipolar Cycloaddition Method
This approach involves 1,3-dipolar cycloaddition of nitrile oxides with nitriles:
Procedure B:
3-Chlorobenzonitrile oxide + Appropriate nitrile → 3-(3-chlorophenyl)-1,2,4-oxadiazole
Despite the accessibility of starting materials, this method can be challenging due to potential side reactions and moderate yields.
Superbase Method
A more recent one-pot approach uses the superbase medium NaOH/DMSO:
Procedure C:
3-Chlorobenzamidoxime + Carboxylic acid methyl/ethyl ester + NaOH/DMSO → 3-(3-chlorophenyl)-1,2,4-oxadiazole derivative
This method allows synthesis at room temperature, though reaction times can vary from 4-24 hours with yields ranging from 11-90%.
Synthesis of Azetidine Component
Staudinger Reaction for Azetidine Ring Formation
The azetidine ring (specifically β-lactam or azetidin-2-one) can be constructed via the Staudinger reaction:
Procedure D:
- Preparation of appropriate Schiff bases
- Reaction with carboxylic acids in the presence of activating agents
- Cyclization to form the azetidine ring
Imine + Phenoxyacetic acid + Silphos + Et₃N in CH₂Cl₂ → Azetidin-2-one derivative
This reaction proceeds at room temperature overnight with yields of approximately 57%.
Alternative Approach Using Oxalyl Chloride
Procedure E:
Appropriate amine + Oxalyl chloride → Intermediate
Intermediate + Additional reagents → Azetidine ring system
Synthesis of N-(benzo[d]dioxol-5-ylmethyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
Complete Synthetic Route
Based on the synthesis of analogous compounds, the following multi-step procedure is proposed:
Synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-yl Intermediate
Step 1: Preparation of 3-chlorobenzamidoxime
3-Chlorobenzonitrile (1 equiv.) + NH₂OH·HCl (1.5 equiv.) + Na₂CO₃ (1.5 equiv.) in EtOH/H₂O
Reflux for 4-6 h
Step 2: Preparation of the activated azetidine carboxylic acid
Appropriate azetidine-carboxylic acid + CDI or HATU + Base in DMF
Stir at room temperature for 1 h
Step 3: Cyclization to form oxadiazole ring
3-Chlorobenzamidoxime + Activated carboxylic acid derivative
Heat at 110-120°C for 4-8 h
N-Alkylation of Azetidine Ring
Alternative Synthetic Approaches
One-Pot Synthesis of 1,2,4-Oxadiazole-Azetidine Core
A more direct approach could involve:
Procedure F:
3-Chlorobenzamidoxime + Azetidine-5-carboxylic acid + Coupling reagent (T3P or TBTU) + Base
Stir at room temperature for 2-3 h, then heat at 80-100°C for 2-4 h
This approach combines amide formation and cyclization in a single step, potentially improving overall efficiency.
Analysis and Characterization
Analytical Methods
The following analytical techniques are recommended for characterization:
Spectroscopic Analysis
- ¹H NMR: Expected characteristic signals include the methylenedioxy protons (5.9-6.0 ppm), methylene protons of the benzo[d]dioxol-5-ylmethyl group (4.3-4.5 ppm), and azetidine ring protons (3.8-4.2 ppm).
- ¹³C NMR: Key signals for the oxadiazole carbons (approximately 165-170 ppm) and carbonyl carbon of the amide (approximately 165-170 ppm).
- IR Spectroscopy: Characteristic absorption bands for C=N (approximately 1590-1650 cm⁻¹) and C=O amide (approximately 1630-1680 cm⁻¹).
Mass Spectrometry
- HRMS (ESI): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the free base.
Elemental Analysis
- The percentages of C, H, N, should align with the calculated values for the molecular formula.
Purity Assessment
The purity of the final compound can be determined through:
- HPLC analysis with appropriate column and mobile phase
- Thin-layer chromatography (TLC) using suitable solvent systems
- Melting point determination
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of reaction parameters. Key steps include:
- Oxadiazole ring formation : Cyclization reactions under anhydrous conditions using solvents like dimethylformamide (DMF) or acetonitrile. Temperature control (~80–100°C) is critical to avoid side reactions .
- Coupling reactions : For attaching the azetidine and benzo[d][1,3]dioxole moieties, use coupling agents like chloroacetyl chloride in inert atmospheres (e.g., nitrogen) to prevent hydrolysis .
- Purification : Column chromatography or recrystallization (ethanol/DMF mixtures) ensures >95% purity. Monitor via TLC or HPLC .
Q. How is structural characterization performed for this compound?
Advanced analytical techniques are essential:
- NMR spectroscopy : Confirm the azetidine ring (δ ~3.5–4.5 ppm for CH2 groups) and oxadiazole protons (δ ~8.5–9.0 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns (e.g., loss of the oxalate counterion) .
- IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹ for acetamide) and C-O-C vibrations (~1250 cm⁻¹ for benzo[d][1,3]dioxole) .
Q. What preliminary biological assays are recommended for evaluating its activity?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC50 values. Compare with structurally similar oxadiazole derivatives .
- Enzyme inhibition : Screen against cyclooxygenase (COX-2) or kinases via fluorescence-based assays .
- Solubility and stability : Perform pH-dependent solubility tests in PBS and monitor degradation via HPLC .
Advanced Research Questions
Q. How can contradictory data in biological activity be resolved?
Contradictions may arise from impurities or assay conditions. Solutions include:
- Reproducibility checks : Re-synthesize the compound with stricter purification (e.g., recrystallization followed by HPLC) .
- Orthogonal assays : Validate COX-2 inhibition via both fluorometric and ELISA-based methods .
- Metabolite profiling : Use LC-MS to identify degradation products interfering with bioactivity .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) using AutoDock Vina. Focus on interactions between the oxadiazole ring and Arg120/His90 residues .
- QSAR modeling : Correlate substituent electronegativity (e.g., 3-chlorophenyl vs. 4-chlorophenyl) with cytotoxicity using Hammett constants .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactive sites (e.g., azetidine N-H for hydrogen bonding) .
Q. How can in vivo efficacy be evaluated while addressing pharmacokinetic limitations?
- Formulation : Use PEGylated nanoparticles to enhance solubility and bioavailability .
- Pharmacokinetic profiling : Conduct rodent studies with IV/PO administration. Monitor plasma half-life via LC-MS/MS .
- Toxicity screening : Assess liver/kidney function markers (ALT, creatinine) and histopathology after 14-day dosing .
Q. What strategies mitigate instability of the oxalate salt in aqueous media?
- Counterion exchange : Replace oxalate with more stable anions (e.g., besylate) via ion-pair chromatography .
- Lyophilization : Prepare lyophilized powders for long-term storage. Characterize stability via accelerated aging studies (40°C/75% RH) .
- pH adjustment : Buffer formulations at pH 6.5–7.0 to minimize hydrolysis of the acetamide group .
Methodological Challenges
Q. How to resolve low yields in azetidine coupling reactions?
- Catalyst optimization : Test Pd(OAc)₂/Xantphos systems for Buchwald-Hartwig amination .
- Solvent screening : Compare DMF (high polarity) vs. THF (low polarity) to balance reactivity and solubility .
- Temperature gradients : Use microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics .
Q. What analytical techniques detect trace impurities in the final product?
- HPLC-DAD/MS : Use C18 columns (3.5 µm) with gradient elution (ACN/water + 0.1% formic acid) to separate impurities .
- 1H-13C HSQC NMR : Identify residual solvents (e.g., DMF) or unreacted intermediates .
- Elemental analysis : Verify stoichiometry (C, H, N) within ±0.3% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
